molecular formula C26H21N3O4 B11023352 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11023352
M. Wt: 439.5 g/mol
InChI Key: KMMDHNKBYBKIIV-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline-carboxamide family, characterized by a fused bicyclic core (tetrahydroisoquinoline) substituted with a 1,3-benzodioxole group at position 3, a methyl group at position 2, and an indole-6-yl carboxamide moiety at position 2.

Properties

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H21N3O4/c1-29-24(16-7-9-21-22(12-16)33-14-32-21)23(18-4-2-3-5-19(18)26(29)31)25(30)28-17-8-6-15-10-11-27-20(15)13-17/h2-13,23-24,27H,14H2,1H3,(H,28,30)

InChI Key

KMMDHNKBYBKIIV-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)C=CN4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O4C_{22}H_{21}N_{3}O_{4} with a molecular weight of approximately 389.40 g/mol. The structure includes a benzodioxole moiety and an indole derivative, contributing to its unique pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It shows potential as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.

Anticancer Properties

In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), PC3 (prostate carcinoma), and MDA-MB 231 (breast carcinoma).
  • IC50 Values : The compound exhibited IC50 values ranging from 8 µM to 10 µM in these cell lines, indicating significant antiproliferative activity.

Antimicrobial Activity

Some studies suggest that the compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results, although specific IC50 values were not uniformly reported.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the compound's effect on DYRK1A kinase; showed sub-micromolar inhibitory activity with an IC50 of 0.090 µM.
Study 2 Evaluated the antiproliferative effects on colorectal cancer cells; reported IC50 values <10 µM for Caco2 and HCT116 cell lines.
Study 3 Assessed the compound's antimicrobial effects against Gram-positive and Gram-negative bacteria; demonstrated inhibition at varying concentrations.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds featuring benzodioxole and indole structures:

CompoundStructureBiological Activity
Compound ABenzodioxole + IndoleModerate anticancer activity
Compound BBenzodioxole + TrimethoxybenzamideStrong enzyme inhibition
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl) Benzodioxole + Indole + TetrahydroisoquinolineHigh potency in multiple cancer cell lines

Comparison with Similar Compounds

Structural Analog 1: 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile

  • Core Structure: Larger benzo[h]quinoline system (vs. tetrahydroisoquinoline), introducing an additional fused benzene ring.
  • Substituents: 1,3-Benzodioxol-5-yl at position 4 (shared with the target compound). 2-oxo group (similar to 1-oxo in the target). 3-cyano group (vs. carboxamide in the target).
  • Antitumor activity noted in this class, attributed to the cyanopyridone moiety .
  • Synthesis: Prepared via condensation of piperonal, 1-pentanone, ethyl cyanoacetate, and ammonium acetate in ethanol .

Structural Analog 2: N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (e.g., Compound 67)

  • Core Structure: 1,4-Dihydronaphthyridine (vs. tetrahydroisoquinoline), a diazabicyclic system.
  • Substituents :
    • 4-oxo group (shared with the target).
    • N3-aryl carboxamide (similar to the indole carboxamide in the target).
    • 1-pentyl chain (alkyl substitution absent in the target).
  • Lower molecular weight (~422 g/mol vs. ~480 g/mol estimated for the target).
  • Synthesis : Prepared via a multi-step protocol involving TLC purification (25% yield) .

Structural Analog 3: 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

  • Core Structure: Hexahydroquinoline (six-membered vs. tetrahydroisoquinoline’s five-membered ring).
  • Substituents :
    • 1,3-Benzodioxol-5-yl at position 4 (shared).
    • 3-fluorophenyl carboxamide (vs. indole in the target).
    • Additional phenyl group at position 5.
  • Key Differences: Fluorine substitution enhances metabolic stability but may reduce indole-mediated receptor interactions. Higher molecular weight (496.5 g/mol) due to the hexahydroquinoline system .

Data Table: Structural and Functional Comparison

Parameter Target Compound Analog 1 Analog 2 Analog 3
Core Structure Tetrahydroisoquinoline Benzo[h]quinoline 1,4-Dihydronaphthyridine Hexahydroquinoline
Key Substituents 1,3-Benzodioxol-5-yl, Indole-6-carboxamide 1,3-Benzodioxol-5-yl, 3-cyano N3-Aryl carboxamide, 1-pentyl 3-Fluorophenyl, 7-phenyl
Molecular Weight (g/mol) ~480 (estimated) 369.4 422 496.5
Bioactivity Hypothesized antitumor/neurological Antitumor Undisclosed (structural focus) Undisclosed (structural focus)
Synthesis Yield N/A Not reported 25% Not reported

Research Findings and Implications

  • Structural Flexibility vs. Activity: The indole-6-carboxamide group in the target compound may offer superior hydrogen-bonding interactions compared to the 3-cyano or fluorophenyl groups in analogs 1 and 3, respectively. This could enhance target specificity in enzyme inhibition .
  • Pharmacomodulation Insights : The 1,3-benzodioxole moiety is a conserved feature across analogs, implying its critical role in π-stacking interactions with aromatic residues in biological targets .

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